5,5-difluoro-N-phenylpentanamide
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Overview
Description
5,5-difluoro-N-phenylpentanamide is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a pentanamide chain, with a phenyl group attached to the nitrogen atom. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-N-phenylpentanamide typically involves the fluorination of a suitable precursor. One common method is the fluorination of a pentanamide derivative using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for introducing fluorine atoms into organic molecules under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentanamides, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
5,5-difluoro-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,5-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
5,5-difluoro-2,4,6-trinitroanisole: Another fluorinated compound with different functional groups and applications.
5,5-difluoroquinolin-6-one: A fluorinated quinoline derivative with unique properties and applications in medicinal chemistry.
Uniqueness
5,5-difluoro-N-phenylpentanamide is unique due to its specific structure, which combines a pentanamide backbone with fluorine atoms and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2763780-76-1 |
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Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.